

Application Note: Protein Quantification in Cell Lysates Using the Bicinchoninic Acid (BCA) Assay

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Compound of Interest

Compound Name: *Bicinchoninic acid*

Cat. No.: *B074643*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of total protein concentration in cell lysates is a fundamental step for a wide range of applications in biological research and drug development, including western blotting, ELISA, and enzyme activity assays.^[1] The **Bicinchoninic Acid** (BCA) assay is a sensitive, detergent-compatible colorimetric method for measuring total protein concentration.^{[1][2]} This application note provides a detailed protocol for quantifying protein in cell lysates using the BCA assay, complete with methodologies for lysate preparation, standard curve generation, and data analysis.

Principle of the Assay

The BCA assay is a two-step process that relies on the reduction of cupric ions (Cu^{2+}) by protein and the subsequent chelation of the resulting cuprous ions (Cu^+) by **bicinchoninic acid**.^{[3][4]}

- **Biuret Reaction:** In an alkaline medium, peptide bonds in the protein reduce Cu^{2+} ions from the copper (II) sulfate to Cu^+ . The amount of Cu^{2+} reduced is proportional to the amount of protein present.^{[3][5]}

- **BCA Chelation:** Two molecules of BCA selectively chelate each Cu^+ ion, forming a stable, water-soluble, purple-colored complex.^{[3][4][6]} This complex exhibits a strong absorbance at 562 nm.^{[1][3][7]}

The intensity of the purple color is directly proportional to the protein concentration, which can be determined by comparing the absorbance of the unknown sample to a standard curve generated from a protein of known concentration, such as Bovine Serum Albumin (BSA).^[7]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate

This protocol provides a general method for preparing whole-cell lysates using RIPA buffer, which is compatible with the BCA assay.

Materials:

- Cultured cells (adherent or suspension)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold RIPA Lysis Buffer (Recipe below)
- Protease and Phosphatase Inhibitor Cocktails (add fresh before use)
- Cell scraper (for adherent cells)
- Microcentrifuge tubes
- Refrigerated microcentrifuge

RIPA Buffer Recipe (100 mL):

- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1% NP-40 (or Triton X-100)

- 0.5% Sodium deoxycholate
- 0.1% SDS
- 1 mM EDTA

Procedure:

- Cell Harvesting:
 - Adherent Cells: Wash cells once with ice-cold PBS. Aspirate PBS and add 100-500 μ L of ice-cold RIPA buffer (with inhibitors) per 10^6 cells.[\[8\]](#) Use a cell scraper to scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Suspension Cells: Pellet cells by centrifugation at 1000 x g for 5 minutes at 4°C.[\[8\]](#) Discard the supernatant and wash the pellet with ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in ice-cold RIPA buffer (with inhibitors) by gentle pipetting.
- Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[\[8\]](#)
- Clarification: To shear DNA and reduce viscosity, sonicate the lysate on ice.[\[8\]](#)[\[9\]](#) This is particularly important for tissue lysates.[\[9\]](#)
- Centrifugation: Centrifuge the lysate at approximately 10,000 x g for 20 minutes at 4°C to pellet the cell debris.[\[8\]](#)
- Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant is the protein lysate.
- Storage: Use the lysate immediately for protein quantification or aliquot and store at -80°C for long-term use to avoid repeated freeze-thaw cycles.[\[9\]](#)

Protocol 2: Preparation of Protein Standards

A standard curve is essential for accurate protein quantification. Bovine Serum Albumin (BSA) is a commonly used protein standard.[\[10\]](#) Prepare a set of standards by serially diluting a stock

solution.

Materials:

- BSA stock solution (e.g., 2 mg/mL)
- Diluent (the same lysis buffer used for the samples, without inhibitors)
- Microcentrifuge tubes

Procedure:

- Prepare a series of BSA standards by diluting the 2 mg/mL stock solution. The concentrations should span the expected range of your samples.
- The table below provides an example dilution scheme for a standard microplate assay.

Vial	Volume of Diluent (µL)	Volume and Source of BSA (µL)	Final BSA Concentration (µg/mL)
A	0	300 of Stock (2000 µg/mL)	2000
B	125	375 of Stock (2000 µg/mL)	1500
C	325	325 of Stock (2000 µg/mL)	1000
D	175	175 of tube B dilution	750
E	325	325 of tube C dilution	500
F	325	325 of tube E dilution	250
G	325	325 of tube F dilution	125
H	400	100 of tube G dilution	25
I	400	0	0 (Blank)

Table adapted from
common BCA kit
protocols.[\[11\]](#)

Protocol 3: BCA Assay Procedure (Microplate Format)

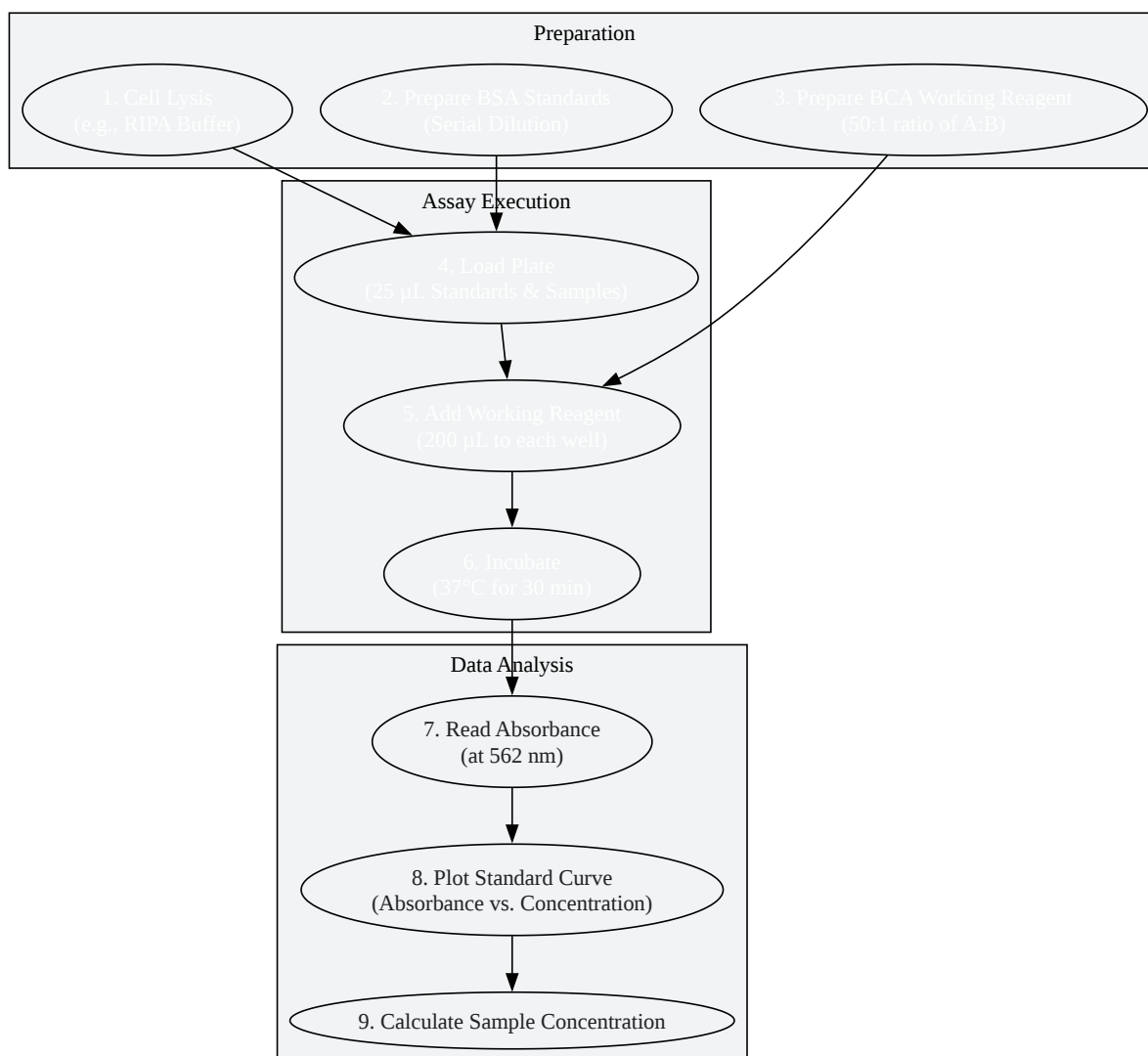
Materials:

- BCA Reagent A
- BCA Reagent B
- Prepared protein standards and unknown cell lysates
- 96-well clear flat-bottom microplate
- Multichannel pipette

- Plate shaker (optional)
- Incubator or water bath set to 37°C
- Microplate reader capable of measuring absorbance at 562 nm

Procedure:

- Prepare Working Reagent (WR): Mix BCA Reagent A and Reagent B in a 50:1 ratio.[\[1\]](#)[\[7\]](#)
Prepare enough WR for all standards and samples. For a 96-well plate, you will need approximately 200 µL per well. The WR should be an apple-green color.[\[6\]](#)
- Plate Loading:
 - Pipette 10-25 µL of each standard and unknown sample into separate wells of the microplate.[\[1\]](#)[\[11\]](#) It is highly recommended to run all standards and samples in duplicate or triplicate.[\[12\]](#)
 - Ensure the diluent for the standards is the same buffer as the samples to avoid matrix effects.[\[10\]](#)
- Add Working Reagent: Add 200 µL of the prepared WR to each well.[\[1\]](#)[\[7\]](#)[\[11\]](#)
- Incubation: Mix the plate gently on a plate shaker for 30 seconds.[\[11\]](#) Cover the plate and incubate at 37°C for 30 minutes.[\[1\]](#)[\[7\]](#)[\[11\]](#) Alternative incubation times and temperatures (e.g., room temperature for 2 hours or 60°C for 30 minutes) can be used to modulate sensitivity.[\[6\]](#)
- Absorbance Measurement: Cool the plate to room temperature.[\[1\]](#) Measure the absorbance at or near 562 nm using a microplate reader.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#) It is best to read the plate within 30 minutes after incubation.[\[1\]](#)



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Data Analysis

- **Blank Correction:** Average the absorbance readings for the blank standard replicates (0 µg/mL). Subtract this average value from the absorbance readings of all other standards and unknown samples.[\[11\]](#)
- **Standard Curve Generation:** Plot the blank-corrected absorbance values for the BSA standards (Y-axis) against their known concentrations in µg/mL (X-axis).
- **Determine Unknown Concentration:** Use the equation of the line from a linear regression fit of the standard curve to calculate the protein concentration of the unknown samples.[\[7\]](#) For more accuracy, a four-parameter (quadratic) curve fit is often recommended.[\[11\]](#)

Equation of a line: $y = mx + c$ Where: y = Absorbance, m = slope, x = concentration, c = y-intercept
Solve for x : $\text{Concentration (x)} = (\text{Absorbance (y)} - c) / m$

- If the samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted lysate.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
High Background / No Color Change	Interfering Substances: Reducing agents (e.g., DTT, β -mercaptoethanol), copper-chelating agents (e.g., EDTA), or certain detergents can interfere. [10] [13] [14]	- Ensure standards are prepared in the same buffer as the samples. [10] - Dilute the sample to reduce the concentration of the interfering substance. [15] - Remove interfering substances via dialysis or protein precipitation (TCA/acetone). [15] [16]
Low Absorbance Readings	Low Protein Concentration: Sample concentration is below the detection limit of the assay.	- Concentrate the sample using ultrafiltration. [17] - Increase incubation time or temperature to enhance signal. [6] [17] - Use a more sensitive version of the assay, like the Micro BCA assay. [3]
Inconsistent or Non-Linear Standard Curve	Pipetting Errors: Inaccurate pipetting of standards or reagents.	- Use calibrated pipettes and proper technique. Ensure thorough mixing. - Run standards in triplicate for better accuracy. [12]
Incorrect Reagent Preparation: Working reagent was not mixed correctly or is old.	- Prepare the working reagent fresh just before use. [12] Ensure the 50:1 ratio is accurate.	
Absorbance Too High	Sample Concentration Too High: Protein concentration is above the linear range of the standard curve.	- Dilute the sample and re-assay. It is often wise to test several dilutions of an unknown sample. [18]
Precipitate Forms	High concentration of lipids or detergents	

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